molecular formula C13H12F2N2O2 B2412503 N-(cyanomethyl)-4-(2,4-difluorophenyl)-N-methyl-4-oxobutanamide CAS No. 1311740-74-5

N-(cyanomethyl)-4-(2,4-difluorophenyl)-N-methyl-4-oxobutanamide

Cat. No.: B2412503
CAS No.: 1311740-74-5
M. Wt: 266.248
InChI Key: JRNNHXZJVKESPQ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-(2,4-difluorophenyl)-N-methyl-4-oxobutanamide is a synthetic organic compound characterized by the presence of a cyanomethyl group, a difluorophenyl group, and a methyl-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-(2,4-difluorophenyl)-N-methyl-4-oxobutanamide typically involves multi-step organic reactions. One common approach is to start with the difluorophenyl precursor, which undergoes a series of reactions including alkylation, cyanation, and amide formation. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-4-(2,4-difluorophenyl)-N-methyl-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(cyanomethyl)-4-(2,4-difluorophenyl)-N-methyl-4-oxobutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-4-(2,4-difluorophenyl)-N-methyl-4-oxobutanamide exerts its effects involves interactions with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyanomethyl group may participate in covalent bonding with target molecules. These interactions can modulate biological pathways and result in desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-4-(2,4-difluorophenyl)-N-methyl-4-oxobutanamide: can be compared with other difluorophenyl-containing compounds such as:

Uniqueness

The presence of both the cyanomethyl and difluorophenyl groups in this compound makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N-(cyanomethyl)-4-(2,4-difluorophenyl)-N-methyl-4-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c1-17(7-6-16)13(19)5-4-12(18)10-3-2-9(14)8-11(10)15/h2-3,8H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNNHXZJVKESPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)CCC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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